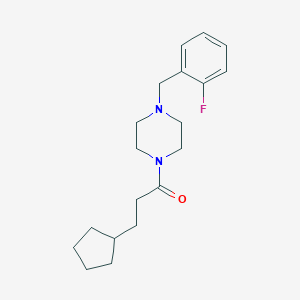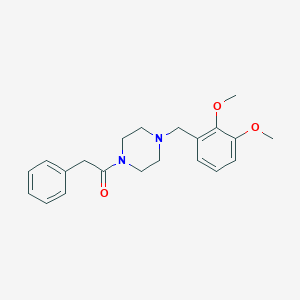![molecular formula C16H23FN2O B247585 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine, also known as FPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including neuroscience, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves its interaction with the sigma-1 receptor, leading to modulation of various cellular processes. This compound has been shown to increase the expression of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal survival and growth. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, antidepressant effects, analgesia, and antitumor effects. This compound has been shown to increase the expression of neurotrophic factors, including BDNF, which is involved in promoting neuronal survival and growth. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, leading to changes in calcium signaling and cellular processes. This compound has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
实验室实验的优点和局限性
One of the advantages of using 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific modulation of this receptor. This compound has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, one of the limitations of using this compound in lab experiments is its limited availability, which may make it difficult to obtain for some researchers.
未来方向
There are several future directions for research on 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine. One area of research is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of this compound on cellular processes, including calcium signaling and neurotrophic factor expression. Finally, future studies are needed to determine the potential of this compound as a tool for studying the sigma-1 receptor and its role in various physiological processes.
合成方法
The synthesis of 4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine involves the reaction of 4-morpholinecarboxaldehyde with 2-fluorobenzylpiperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through various chromatographic techniques to obtain pure this compound.
科学研究应用
4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine has been extensively studied for its potential applications in various areas of scientific research. In the field of neuroscience, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling, protein synthesis, and cell survival. This compound has been shown to modulate sigma-1 receptor activity, leading to various physiological effects, including neuroprotection, antidepressant effects, and analgesia.
In pharmacology, this compound has been studied for its potential use as a drug candidate for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and it has been suggested that this compound may have potential as a therapeutic agent for these diseases. In cancer research, this compound has been shown to have antitumor effects in various cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent.
属性
分子式 |
C16H23FN2O |
|---|---|
分子量 |
278.36 g/mol |
IUPAC 名称 |
4-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23FN2O/c17-16-4-2-1-3-14(16)13-18-7-5-15(6-8-18)19-9-11-20-12-10-19/h1-4,15H,5-13H2 |
InChI 键 |
FHYJAMNWOCGGBS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
规范 SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)

![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)



![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)




